Metabolic Stability: >100-Minute Half-Life in Human Plasma vs. Rapid Degradation of Native PAF
Methylcarbamyl PAF C-8 demonstrates exceptional metabolic stability due to the N-methylcarbamoyl modification at the sn-2 position, which blocks hydrolysis by platelet-activating factor acetylhydrolase (PAF-AH) [1]. In platelet-poor plasma, the compound exhibits a half-life exceeding 100 minutes, whereas native PAF (1-O-alkyl-2-acetyl-sn-glyceryl-3-phosphorylcholine) is rapidly degraded under identical conditions . This stability advantage is consistent across the methylcarbamyl PAF series, including the C16 analog, and is directly attributed to resistance to PAF-AH-mediated deacetylation [1].
| Evidence Dimension | Half-life in platelet-poor plasma |
|---|---|
| Target Compound Data | >100 minutes |
| Comparator Or Baseline | Native PAF (1-O-alkyl-2-acetyl-sn-glyceryl-3-phosphorylcholine): Rapidly degraded (exact value not provided but qualitatively unstable) |
| Quantified Difference | Greater than 100-minute half-life vs. rapid degradation |
| Conditions | Platelet-poor human plasma |
Why This Matters
The extended half-life ensures sustained PAF receptor activation in experimental systems, enabling investigation of prolonged signaling cascades that would be impossible with the labile native ligand.
- [1] Bertin Bioreagent. Methylcarbamyl PAF C-8 (CAT N°: 9000332) Product Overview. View Source
